
5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione is a compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group at the 5-position and an oxopropyl group at the 1-position of the indoline-2,3-dione core.
Vorbereitungsmethoden
Die industrielle Produktion von Indol-Derivaten kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Katalysatoren und Lösungsmittel werden ausgewählt, um die Umweltbelastung zu minimieren und die Produktionskosten zu senken .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Methoxy-1-(2-Oxopropyl)indolin-2,3-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Oxogruppen in Hydroxylgruppen umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können neue funktionelle Gruppen an bestimmten Positionen am Indolring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinon-Derivate ergeben, während die Reduktion hydroxylierte Indol-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-(2-Oxopropyl)indolin-2,3-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antiviralen, antikanzerogenen und entzündungshemmenden Eigenschaften untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und Arzneimittel eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 5-Methoxy-1-(2-Oxopropyl)indolin-2,3-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon mit ähnlichen strukturellen Merkmalen.
5-Methoxyindol-2-carbonsäure: Ein weiteres Indol-Derivat mit einer Methoxygruppe an der 5-Position.
1-Methylindolin-2,3-dion: Ähnliche Grundstruktur mit unterschiedlichen Substituenten
Einzigartigkeit
5-Methoxy-1-(2-Oxopropyl)indolin-2,3-dion ist aufgrund seiner spezifischen Substituenten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
79552-57-1 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
5-methoxy-1-(2-oxopropyl)indole-2,3-dione |
InChI |
InChI=1S/C12H11NO4/c1-7(14)6-13-10-4-3-8(17-2)5-9(10)11(15)12(13)16/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
GEYULVAYWUEEDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN1C2=C(C=C(C=C2)OC)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



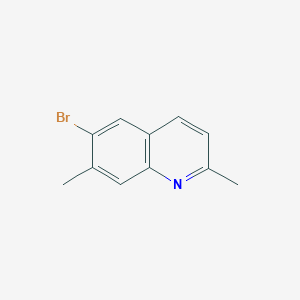
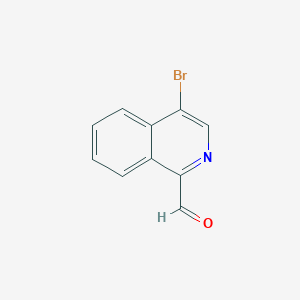

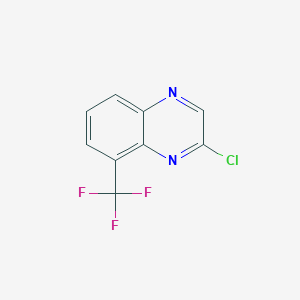
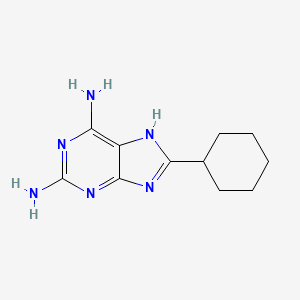
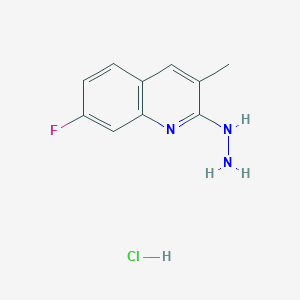



![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)
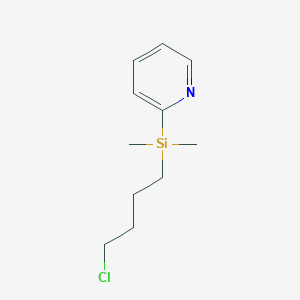

![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
